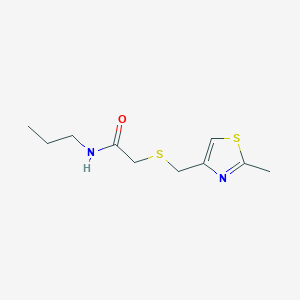
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide typically involves the reaction of 2-methylthiazole with a suitable acylating agent. One common method is the reaction of 2-methylthiazole with propylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.
科学研究应用
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with potent antimicrobial and anticancer properties.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Compounds with significant anticancer activity.
Uniqueness
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide stands out due to its unique combination of a thiazole ring and a propylacetamide group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
属性
分子式 |
C10H16N2OS2 |
|---|---|
分子量 |
244.4 g/mol |
IUPAC 名称 |
2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C10H16N2OS2/c1-3-4-11-10(13)7-14-5-9-6-15-8(2)12-9/h6H,3-5,7H2,1-2H3,(H,11,13) |
InChI 键 |
PFZQJFZGRFMLRA-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)CSCC1=CSC(=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


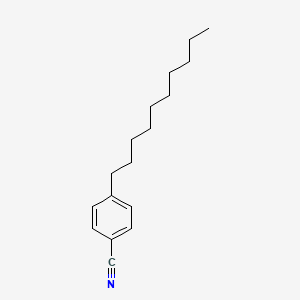
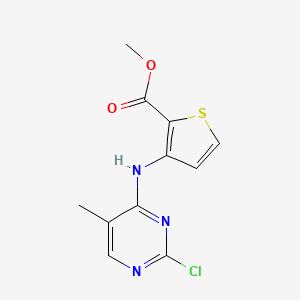
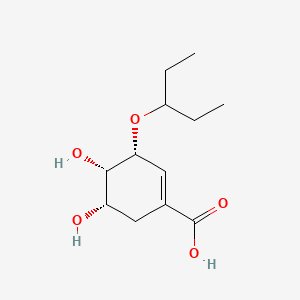
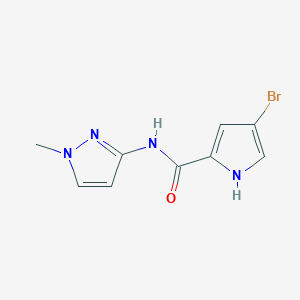
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)


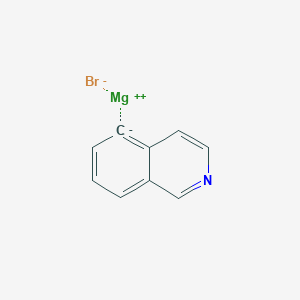
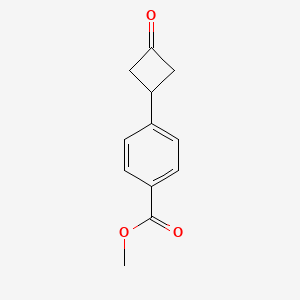
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
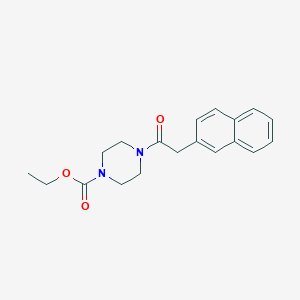
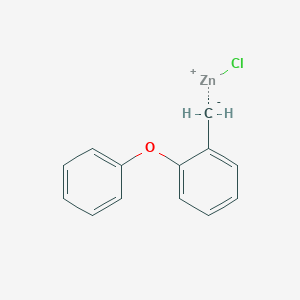
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
